3-n-Butylbenzenethiol
Overview
Description
3-n-Butylbenzenethiol is an organic compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where a butyl group is attached to the benzene ring. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-n-Butylbenzenethiol can be synthesized through various methods, including:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: Another approach involves the reaction of a butyl halide with benzenethiol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high efficiency and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding butylbenzene.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Sulfonic acids, disulfides
Reduction: Butylbenzene
Substitution: Various substituted benzenes depending on the nucleophile used
Scientific Research Applications
3-n-Butylbenzenethiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 3-n-Butylbenzenethiol involves its interaction with molecular targets through its thiol group. The sulfur atom in the thiol group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzenethiol: The parent compound, which lacks the butyl group.
4-tert-Butylbenzenethiol: Another derivative with a tert-butyl group instead of a n-butyl group.
Uniqueness: 3-n-Butylbenzenethiol is unique due to the presence of the n-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
3-butylbenzenethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVIODAMAHTWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601799 | |
Record name | 3-Butylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-89-6 | |
Record name | 3-Butylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.